molecular formula C11H16N6O B8110636 6-(Methoxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

6-(Methoxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

Cat. No.: B8110636
M. Wt: 248.28 g/mol
InChI Key: XUICXRIWCMXVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methoxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a partially saturated triazolopyrazine core. The structure includes a methoxymethyl group at position 6 and a 1-methylpyrazole substituent at position 2. The methoxymethyl group enhances solubility and metabolic stability, while the 1-methylpyrazole moiety may contribute to target binding affinity, as seen in analogous scaffolds like volitinib, a c-Met inhibitor .

Synthetic routes for such derivatives often involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal Huisgen cycloaddition, followed by functionalization of the triazole ring .

Properties

IUPAC Name

6-(methoxymethyl)-3-(1-methylpyrazol-4-yl)-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O/c1-16-5-8(3-13-16)11-10-4-12-9(7-18-2)6-17(10)15-14-11/h3,5,9,12H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUICXRIWCMXVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C3CNC(CN3N=N2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:

    Cyclization Reactions: Utilizing cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine core.

    Substitution Reactions: Introducing the methoxymethyl and pyrazolyl groups through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts for facilitating various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. Specifically, the incorporation of the triazole moiety in this compound has been linked to enhanced activity against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell walls and inhibit replication has been highlighted in several studies. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development into a broad-spectrum antibiotic .
  • Anti-inflammatory Effects :
    • Inflammation-related diseases are prevalent globally; compounds like this one have been studied for their anti-inflammatory effects. Preclinical trials indicate that it can reduce markers of inflammation in animal models, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .

Biological Mechanisms

Understanding the biological mechanisms behind the efficacy of this compound is crucial for its application:

  • Mechanism of Action : The compound is believed to interfere with specific enzymes involved in cellular processes related to cancer proliferation and inflammation. Its interaction with molecular targets can lead to the modulation of signaling pathways that are critical in disease progression.

Case Studies

  • Study on Anticancer Properties :
    • A study published in a peer-reviewed journal evaluated the anticancer effects of similar pyrazole derivatives on human breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound .
  • Antimicrobial Efficacy :
    • Another case study focused on the antimicrobial properties of triazole derivatives similar to this compound. The study found that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential use as new antibiotics .
  • Inflammatory Response Modulation :
    • In a preclinical model of arthritis, administration of the compound led to a marked decrease in joint swelling and inflammatory cytokine levels compared to control groups. This suggests its potential utility in managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with molecular targets and pathways. This can include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Modulating Receptors: Interacting with cellular receptors to elicit biological responses.

    Pathway Involvement: Participating in biochemical pathways that regulate various physiological processes.

Comparison with Similar Compounds

Substituent Effects

  • Methoxymethyl Group (Position 6): Compared to the bulky tert-butyldimethylsilyl group in , the methoxymethyl substituent likely reduces steric hindrance while improving water solubility. This contrasts with silyl derivatives, which are used for conformational anchoring but require additional oxidation steps for further reactivity .
  • 1-Methylpyrazole (Position 3): The pyrazole ring may mimic adenine in kinase-binding pockets, similar to volitinib’s imidazo[1,2-a]pyridine group . This substitution differentiates the target compound from simpler aryl or alkyl derivatives (e.g., 3-phenyl in ).

NMR and Conformational Studies

NMR data for the tert-butyldimethylsilyl derivative () reveal that bulky substituents at position 4 adopt a pseudo-equatorial conformation, stabilizing the bicyclic core .

Biological Activity

6-(Methoxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine (CAS No. 1422138-59-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a unique arrangement of pyrazole and triazole rings that contribute to its biological properties. The methoxymethyl and methyl substituents enhance its solubility and reactivity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including antiviral , antitumoral , antimicrobial , and enzyme inhibitory properties. Below are some key findings related to the biological activity of this compound:

Antiviral and Antitumoral Activity

A study demonstrated that derivatives of pyrazole and triazole exhibited significant antiviral and antitumoral activities. It was noted that subtle modifications in the molecular structure could enhance these activities. For instance, compounds with specific substitutions showed improved efficacy against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

Antimicrobial Activity

Compounds structurally related to 6-(Methoxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine have been tested against bacterial and fungal strains. Notably, certain derivatives showed potent activity against Candida albicans and Aspergillus niger, indicating potential as antifungal agents . The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antifungal drugs like Ketoconazole.

Case Studies

Several studies have explored the biological activity of compounds similar to 6-(Methoxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine:

  • Anticancer Efficacy : A series of pyrazole-based compounds were synthesized and evaluated for their anticancer properties. The results indicated that specific structural modifications led to enhanced cytotoxicity against cancer cell lines .
  • Enzyme Inhibition : Research has shown that triazole derivatives can act as selective inhibitors for various enzymes involved in cancer progression. The mechanism often involves binding to the active site of the enzyme and preventing substrate interaction .

Data Tables

Biological ActivityCompound StructureEfficacyReference
AntiviralPyrazole derivativesHigh
AntitumoralTriazole derivativesModerate
AntifungalPyrazole/Triazole mixHigh

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(methoxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine, and how are intermediates validated?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. For example:

  • Step 1 : Condensation of diethyl oxalate with substituted ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of NaH in toluene to form β-keto esters .
  • Step 2 : Cyclization with hydrazine hydrate to generate pyrazole intermediates, followed by triazole-thiadiazole ring formation using phosphorus oxychloride and carboxylic acids .
  • Validation : Intermediates are characterized via 1H NMR , IR spectroscopy , and elemental analysis to confirm purity and structure .

Q. How is the structure of the compound confirmed post-synthesis?

  • Methodological Answer : Structural elucidation involves:

  • 1H NMR : Peaks for methoxymethyl (δ ~3.3 ppm), pyrazole protons (δ ~7.5–8.2 ppm), and tetrahydrotriazolo protons (δ ~2.5–4.0 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and triazole rings (~1500 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed via retention time analysis .

Q. What physicochemical properties are critical for preclinical evaluation?

  • Methodological Answer : Key parameters include:

  • Lipophilicity : Calculated using SwissADME (LogP ~2.5–3.0) to predict membrane permeability .
  • Solubility : Determined experimentally in PBS (pH 7.4) and DMSO, with comparisons to reference drugs (e.g., celecoxib) .
  • Thermal Stability : Analyzed via differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C) .

Advanced Research Questions

Q. How can molecular docking guide the design of analogs targeting 14α-demethylase (CYP51)?

  • Methodological Answer :

  • Target Selection : Use the PDB database (e.g., 3LD6 for fungal CYP51) for docking studies .
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG ≤ −8 kcal/mol indicates strong inhibition) .
  • Validation : Compare docking scores with experimental IC₅₀ values from antifungal assays (e.g., Candida albicans MIC ≤ 16 µg/mL) .

Q. What experimental strategies resolve contradictory data between solubility and lipophilicity predictions?

  • Methodological Answer :

  • Experimental Validation : Perform shake-flask solubility assays in biorelevant media (FaSSIF/FeSSIF) to account for ionization and micelle formation .
  • Computational Refinement : Adjust SwissADME parameters (e.g., ionization states, tautomerism) using experimental solubility data .
  • Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility without altering lipophilicity .

Q. How are mechanistic studies conducted for oxidation reactions involving triazole-pyrazole hybrids?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC and HPLC to track intermediates during iodine(III)-mediated oxidations (e.g., IBD in dichloromethane) .
  • Isolation of Intermediates : Quench reactions at timed intervals and characterize via ESI-MS and NMR to identify radical or carbocation pathways .
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to confirm reaction energetics .

Q. What methods evaluate biological activity against retroviruses (e.g., HIV)?

  • Methodological Answer :

  • In Vitro Assays : Use MT-4 cell lines infected with HIV-1 (IIIB strain) to measure EC₅₀ values (≤10 µM considered potent) .
  • Enzyme Inhibition : Test inhibition of reverse transcriptase or integrase enzymes via fluorescence-based assays (e.g., 50% inhibition at 1–5 µM) .
  • Cytotoxicity : Compare CC₅₀ values (>50 µM) in uninfected cells to assess selectivity .

Q. How can structure-activity relationships (SAR) be optimized for antifungal activity?

  • Methodological Answer :

  • Analog Synthesis : Vary substituents (e.g., R = Cl, OCH₃, CF₃) on the triazolo-pyrazine core .
  • Biological Testing : Screen against Aspergillus fumigatus and Cryptococcus neoformans to identify MIC trends .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic properties (Hammett σ) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.